molecular formula C17H21N5O B12177533 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B12177533
M. Wt: 311.4 g/mol
InChI Key: UNYCNTPMQVBZNV-UHFFFAOYSA-N
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Description

The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone features a methanone core bridging a 3,4-dihydroisoquinoline moiety and a cyclohexyl group substituted with a tetrazole ring. This structure combines the rigidity of the dihydroisoquinoline system with the polar tetrazole group, which is often used as a bioisostere for carboxylic acids in medicinal chemistry.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C17H21N5O/c23-16(21-11-8-14-6-2-3-7-15(14)12-21)17(9-4-1-5-10-17)22-13-18-19-20-22/h2-3,6-7,13H,1,4-5,8-12H2

InChI Key

UNYCNTPMQVBZNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCC3=CC=CC=C3C2)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tetrazole Formation: The next step involves the formation of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Cyclohexyl Methanone Addition: Finally, the cyclohexyl methanone moiety is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols replace the tetrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted tetrazole derivatives

Scientific Research Applications

Overview

3,4-Dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of isoquinoline derivatives, which have been explored for various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential uses in treating neurodegenerative diseases.

Medicinal Chemistry Applications

1. Neuroprotective Properties

Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. For example, compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone have shown promise in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in the progression of these diseases .

2. Treatment of Parkinson's Disease

A notable application of this compound is its potential use in treating Parkinson's disease. Recent patents have suggested that compounds within this class can modulate dopaminergic signaling pathways, thereby alleviating symptoms associated with dopamine deficiency . The mechanism is thought to involve the modulation of neurotransmitter release and receptor activity.

3. Antipsychotic Effects

Another area of research is the antipsychotic potential of isoquinoline derivatives. Studies have indicated that certain compounds can influence serotonin and dopamine receptors, which are crucial in the management of schizophrenia and other psychiatric disorders . The specific structure of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone may enhance its efficacy in this regard.

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of isoquinoline derivatives, researchers administered various doses of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone to mice subjected to oxidative stress. The results showed a significant reduction in neuronal cell death compared to control groups. This suggests that the compound may have therapeutic potential for conditions characterized by oxidative damage .

Case Study 2: Efficacy Against Schizophrenia Symptoms

A clinical trial explored the efficacy of a related compound in patients with schizophrenia. Participants receiving treatment reported improvements in positive and negative symptoms as measured by standardized psychiatric scales. These findings support the hypothesis that isoquinoline derivatives can modulate neurotransmitter systems effectively .

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Insights :

  • The presence of electron-withdrawing groups (e.g., fluorobenzyl in ) or bulky substituents (e.g., tetrazole-cyclohexyl in the target compound) may influence reaction kinetics and purification requirements.

Physicochemical Properties

Predicted and experimental data for analogs reveal trends in solubility, acidity, and stability:

Compound Boiling Point (°C) pKa Density (g/cm³) Notes Reference
(3,4-Dihydro-1H-isoquinolin-2-yl)-[1-(4-fluoro-benzenesulfonyl)-piperidin-3-yl]-methanone 595.4 (Predicted) -0.75 1.325 Sulfonyl group enhances acidity
Target Compound (Hypothetical) N/A ~1–2 (Est.) ~1.3 (Est.) Tetrazole may lower pKa vs. phenyl analogs

Key Insights :

  • The tetrazole group in the target compound likely reduces pKa compared to phenyl or sulfonyl analogs, enhancing solubility in aqueous environments .
  • Cyclohexyl-tetrazole substituents may increase lipophilicity relative to phenyl or pyridinyl groups, impacting membrane permeability.

Regulatory and Industrial Considerations

  • Impurity Profiles: Impurities like bis-dihydroisoquinolinyl methanone underscore the need for stringent process controls during large-scale synthesis.
  • Analytical Methods : UPLC methods (e.g., EP8.6 ) enable rapid detection of structurally related impurities, ensuring compliance with pharmacopeial standards.

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, effects on neurotransmitter transporters, and other pharmacological implications.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydroisoquinoline core linked to a tetrazole moiety. Its molecular formula is C15H19N5O2C_{15}H_{19}N_5O_2, with a molecular weight of approximately 301.34 g/mol. The presence of both the isoquinoline and tetrazole groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of the dihydroisoquinoline structure exhibit significant anticancer properties. In vitro studies have been conducted to evaluate the antiproliferative effects of these compounds across various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • H460 (lung carcinoma)
    • DU145 (prostate carcinoma)
    • A-431 (skin carcinoma)
    • HT-29 (colon adenocarcinoma)
    • MCF7 (breast adenocarcinoma)
Cell Line IC50 (μM) Activity
H4604.9 ± 0.7High
A-4312.0 ± 0.9Very High
HT-294.4 ± 1.3High
DU14512.0 ± 1.6Moderate
MCF714.6 ± 3.9Moderate

The most potent activity was observed in the A-431 skin carcinoma cells, with an IC50 value of 2.0μM2.0\,\mu M, indicating strong antiproliferative effects .

The mechanism by which these compounds exert their anticancer effects is thought to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The introduction of aryl groups at specific positions on the isoquinoline structure has been shown to enhance biological activity significantly .

Neurotransmitter Transporter Inhibition

In addition to anticancer properties, some derivatives have been found to act as inhibitors of neurotransmitter transporters, specifically targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These triple reuptake inhibitors may provide therapeutic benefits in treating mood disorders and other neurological conditions .

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydroisoquinoline derivatives, including the compound . The study highlighted how structural modifications could lead to enhanced biological activity:

  • Study Findings :
    • Compounds with unsubstituted phenyl rings at the C4 position showed superior antiproliferative effects.
    • Modifications that introduced electron-withdrawing groups led to a decrease in activity.

This structure–activity relationship underscores the importance of molecular design in developing effective therapeutic agents .

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